molecular formula C16H13FN2O5 B11089523 3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

Cat. No.: B11089523
M. Wt: 332.28 g/mol
InChI Key: AUVURFGUBOYCIC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is an organic compound that features both fluorine and nitro functional groups. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could involve:

    Nitration: Introduction of the nitro group to a benzene ring.

    Fluorination: Introduction of the fluorine atom to the phenyl ring.

    Amidation: Formation of the amide bond between the nitrobenzoyl group and the propanoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under certain conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with a nucleophile.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors in the body, altering their activity. The nitro and fluorine groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]butanoic acid: Similar structure but with a butanoic acid group.

    3-(4-Chlorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of both fluorine and nitro groups in 3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13FN2O5

Molecular Weight

332.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C16H13FN2O5/c17-12-5-1-10(2-6-12)14(9-15(20)21)18-16(22)11-3-7-13(8-4-11)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21)

InChI Key

AUVURFGUBOYCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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